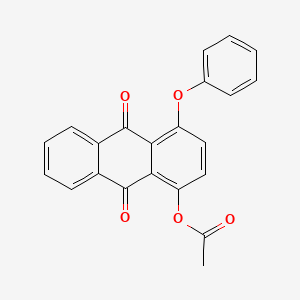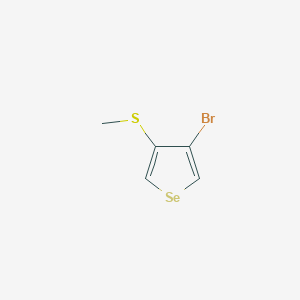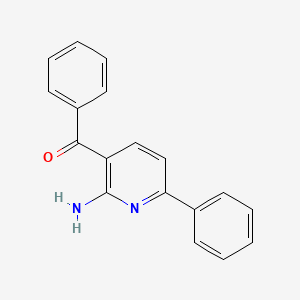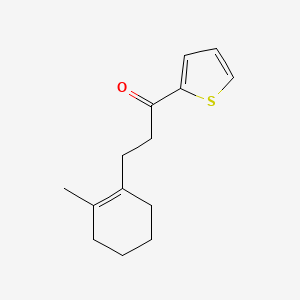
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenoxy group and an acetate ester, making it a subject of interest in synthetic organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene with phenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted anthraquinone derivatives. These products have significant applications in various fields, including material science and pharmaceuticals .
Scientific Research Applications
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group and the acetate ester play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene: A parent compound with similar structural features but lacking the phenoxy and acetate groups.
4-Phenoxy-9,10-dihydroanthracene: A derivative with a phenoxy group but without the acetate ester.
Anthraquinone: A simpler structure that serves as a building block for more complex derivatives
Uniqueness
9,10-Dioxo-4-phenoxy-9,10-dihydroanthracen-1-YL acetate is unique due to its combined phenoxy and acetate functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
80490-04-6 |
|---|---|
Molecular Formula |
C22H14O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(9,10-dioxo-4-phenoxyanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H14O5/c1-13(23)26-17-11-12-18(27-14-7-3-2-4-8-14)20-19(17)21(24)15-9-5-6-10-16(15)22(20)25/h2-12H,1H3 |
InChI Key |
HELJGOUXTBFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)


![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)



![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


